molecular formula C8H8N4 B1300808 4-(1H-1,2,4-triazol-1-yl)aniline CAS No. 6523-49-5

4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B1300808
CAS No.: 6523-49-5
M. Wt: 160.18 g/mol
InChI Key: BLNPEJXSNSBBNM-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)aniline is a heterocyclic compound with the molecular formula C8H8N4 It is characterized by the presence of a triazole ring attached to an aniline moiety

Biochemical Analysis

Biochemical Properties

4-(1H-1,2,4-triazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By modulating gene expression, this compound can alter cellular metabolism, leading to reduced energy production and increased oxidative stress in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and disrupting metabolic processes . The compound also interacts with DNA, leading to changes in gene expression and the activation of apoptotic pathways. Furthermore, this compound can modulate the activity of transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects on normal cells are less pronounced, indicating a degree of selectivity towards cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, this compound affects the levels of various metabolites, influencing metabolic flux and energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its accumulation in certain tissues, such as the liver and kidneys, is influenced by its binding affinity to transport proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological activity . The compound is predominantly found in the cytoplasm and nucleus, where it interacts with enzymes and DNA. Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity, directing it to specific organelles or cellular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-nitroaniline with 1,2,4-triazole under specific conditions. The process generally includes the reduction of the nitro group to an amine group, followed by the formation of the triazole ring. Common reagents used in this synthesis include reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically target the triazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
  • 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

4-(1H-1,2,4-triazol-1-yl)aniline is unique due to its specific combination of the triazole ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPEJXSNSBBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352848
Record name 4-(1H-1,2,4-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6523-49-5
Record name 4-(1H-1,2,4-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,4-Triazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound is obtained as described in Example 18a/b using 1-fluoro-4-nitro-benzene (Fluka, Buchs, Switzerland) and 1,2,4-triazole (Fluka, Buchs, Switzerland). Title compound: ES-MS: 161.2 (M+H)+; analytical HPLC: tret=3.29 minutes (Grad 2).
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Synthesis routes and methods II

Procedure details

4-(1,2,4-Triazol-1-yl)nitrobenzene (0.5 g, 3 mmol) and Pd/C (500 mg) in ethanol (50 ml) were hydrogenated at rtp for 3 days. The suspension was filtered through celite, evaporated under reduced pressure to afford a white solid (418 mg, 87%).
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87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes P-NH2-DNPT a compound of interest for energetic materials?

A: P-NH2-DNPT, a nitro-rich 1,2,4-triazole derivative, has shown promise as a potential energetic material due to its multi-step decomposition mechanism. [, ] This characteristic is significant for applications like rocket fuels, where controlled energy release is crucial.

Q2: How was the thermal stability of P-NH2-DNPT investigated in the provided research?

A: Researchers utilized a pulsed photoacoustic (PA) pyrolysis technique to evaluate the thermal stability of P-NH2-DNPT. [, ] This involved subjecting the compound to increasing temperatures (30-350 °C) and employing a pulsed laser (532 nm and 266 nm wavelengths) to trigger the release of nitrogen dioxide (NO2) molecules during decomposition. The PA signal generated by the released NO2 provided insights into the decomposition process. Furthermore, thermogravimetric-differential thermal analysis (TG-DTA) was employed to complement the PA findings and confirm the multi-step decomposition behavior.

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